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Compound of Interest

Compound Name:
2-(2-Acetamidophenoxy)acetic

acid

Cat. No.: B1296907 Get Quote

An In-depth Technical Guide to 2-(2-
Acetamidophenoxy)acetic Acid
InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2-(2-acetamidophenoxy)acetic
acid, a molecule of interest in chemical and pharmaceutical research. This document is

intended for researchers, scientists, and drug development professionals, offering a

consolidated resource on its chemical properties, synthesis, and potential biological activities

based on available data and analysis of structurally related compounds.

Chemical and Physical Properties
2-(2-Acetamidophenoxy)acetic acid is a derivative of phenoxyacetic acid, characterized by

an acetamido group at the ortho position of the phenoxy ring. Its chemical structure suggests

potential for various intermolecular interactions, influencing its physical and biological

properties. While extensive experimental data for this specific molecule is not widely published,

its properties can be predicted and are summarized in the tables below.

Table 1: General and Predicted Physicochemical Properties
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Property Value Source

Molecular Formula C₁₀H₁₁NO₄ -

Molecular Weight 209.2 g/mol -

InChI Key
FXAVGVSUKFCXDK-

UHFFFAOYSA-N
-

XlogP (predicted) 0.7 PubChemLite[1]

pKa (predicted)

The carboxylic acid group is

expected to have a pKa value

similar to other phenoxyacetic

acids, typically in the range of

3-4. The amide proton is

significantly less acidic.[2][3]

Inferred from related

compounds

Solubility (predicted)

Expected to have some

solubility in water, particularly

at neutral to alkaline pH where

the carboxylic acid is

deprotonated. Solubility is

likely higher in polar organic

solvents like methanol,

ethanol, and DMSO.[4]

Inferred from related

compounds

Table 2: Predicted Mass Spectrometry Data
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Adduct m/z

[M+H]⁺ 210.07608

[M+Na]⁺ 232.05802

[M-H]⁻ 208.06152

[M+NH₄]⁺ 227.10262

[M+K]⁺ 248.03196

[M+H-H₂O]⁺ 192.06606

[M+HCOO]⁻ 254.06700

[M+CH₃COO]⁻ 268.08265

Data sourced from PubChemLite.[1]

Synthesis and Characterization
A plausible and common method for the synthesis of 2-(2-acetamidophenoxy)acetic acid is

the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a

haloacetate by a phenoxide.

Experimental Protocol: Williamson Ether Synthesis
(Adapted)
This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[7]

Materials:

2-Acetamidophenol

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Chloroacetic acid

Water
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Hydrochloric acid (HCl)

Diethyl ether (or other suitable organic solvent for extraction)

Saturated sodium bicarbonate solution

Procedure:

Formation of the Phenoxide: In a round-bottom flask, dissolve 2-acetamidophenol in an

aqueous solution of sodium hydroxide. Stir the mixture until a homogenous solution is

formed. This deprotonates the phenolic hydroxyl group to form the sodium phenoxide.

Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of chloroacetic

acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the Sₙ2 reaction.

Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with

hydrochloric acid to protonate the carboxylic acid and any unreacted phenoxide. The product

will likely precipitate. Extract the product into an organic solvent like diethyl ether.

Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate

solution to extract the acidic product into the aqueous layer as its sodium salt. The aqueous

layer is then re-acidified with HCl to precipitate the purified 2-(2-acetamidophenoxy)acetic
acid.

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and

dry under vacuum.

Synthesis Workflow

2-Acetamidophenol Phenoxide Formation
NaOH

Nucleophilic Substitution
Chloroacetic Acid, Heat

Acidification
HCl

Extraction
Organic Solvent

Purification
NaHCO3 then HCl

Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(2-Acetamidophenoxy)acetic acid.
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Characterization
The structure and purity of the synthesized 2-(2-acetamidophenoxy)acetic acid would be

confirmed using standard analytical techniques. While experimental spectra for this specific

compound are not readily available, the expected spectral features are outlined below based

on its structure and data from analogous compounds.[8][9][10][11][12][13][14][15]

Table 3: Expected Spectroscopic Data

Technique Expected Features

¹H NMR

Signals corresponding to the aromatic protons

(multiplet, ~6.8-8.0 ppm), the methylene protons

of the acetic acid moiety (singlet, ~4.5-5.0 ppm),

the methyl protons of the acetamido group

(singlet, ~2.1 ppm), and the amide proton

(broad singlet, ~8.0-9.0 ppm). The carboxylic

acid proton will be a broad singlet at ~10-12

ppm.

¹³C NMR

Resonances for the aromatic carbons, the

carbonyl carbons of the carboxylic acid and

amide groups (~170-175 ppm), the methylene

carbon (~65-70 ppm), and the methyl carbon

(~24 ppm).

FT-IR (cm⁻¹)

Broad O-H stretch from the carboxylic acid

(~2500-3300), N-H stretch of the amide (~3300),

C=O stretches for the carboxylic acid and amide

(~1650-1750), C-O ether stretch (~1200-1250),

and aromatic C=C stretches (~1450-1600).

Mass Spec.

Molecular ion peak and fragmentation patterns

consistent with the structure, including loss of

the acetic acid moiety and cleavage of the

amide bond.
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Potential Biological Activities and Mechanism of
Action
Direct biological studies on 2-(2-acetamidophenoxy)acetic acid are limited in the public

domain. However, the broader class of phenoxyacetic acid derivatives has been investigated

for various pharmacological activities. This suggests potential avenues for research into the

biological profile of the title compound.

Postulated Areas of Biological Investigation
Anti-inflammatory and Analgesic Activity: Many phenoxyacetic acid derivatives are known to

exhibit anti-inflammatory and analgesic properties.[16][17][18][19][20][21][22][23] The

structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 2-
(2-acetamidophenoxy)acetic acid could potentially inhibit enzymes involved in the

inflammatory cascade, such as cyclooxygenases (COX).

Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and

antifungal properties.[24][25] The acetamido group might modulate this activity.

Anticancer Activity: Derivatives of 2-(2-phenoxyacetamido)benzamides have been reported

to possess antiproliferative activity against cancer cell lines, inducing cell cycle arrest and

apoptosis.[2][26] While 2-(2-acetamidophenoxy)acetic acid is a simpler structure, it could

serve as a scaffold or starting material for the synthesis of more complex and potent

anticancer agents.

Hypothetical Mechanism of Action (Anti-inflammatory)
Based on related compounds, a potential anti-inflammatory mechanism could involve the

inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of

prostaglandins, important mediators of inflammation.
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Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays
To investigate the potential biological activities of 2-(2-acetamidophenoxy)acetic acid, a

series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay
Objective: To determine if 2-(2-acetamidophenoxy)acetic acid can inhibit COX-1 and COX-2

enzymes.

Materials:

Purified COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)

2-(2-Acetamidophenoxy)acetic acid (test compound)

Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)

Assay buffer and co-factors

Prostaglandin detection kit (e.g., ELISA-based)

Procedure:

Prepare a series of dilutions of the test compound and control drugs.

In a multi-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.

Add the test compound or control to the respective wells and pre-incubate.

Initiate the reaction by adding arachidonic acid.

Incubate for a specified time at 37°C.

Stop the reaction and measure the amount of prostaglandin produced using a suitable

detection method.

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
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COX Inhibition Assay Workflow

Prepare Reagents

Enzyme Incubation

COX-1 or COX-2

Add Test Compound

Initiate Reaction

Arachidonic Acid

Incubate

Measure Prostaglandin

Calculate IC50
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Caption: Workflow for an in vitro COX inhibition assay.
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Conclusion
2-(2-Acetamidophenoxy)acetic acid is a readily synthesizable molecule with potential for

biological activity, particularly in the areas of inflammation and pain. While direct experimental

evidence is currently sparse, this technical guide provides a framework for its synthesis,

characterization, and biological evaluation based on established chemical principles and data

from structurally related compounds. Further research is warranted to fully elucidate the

properties and potential applications of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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